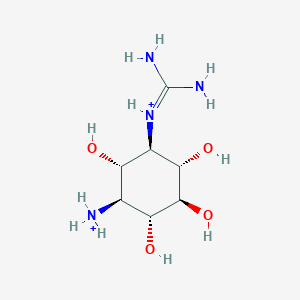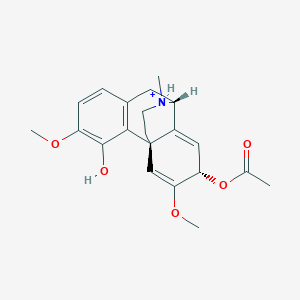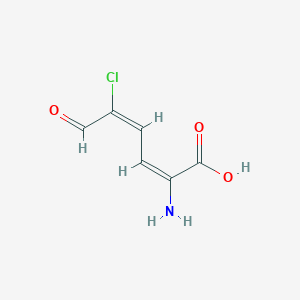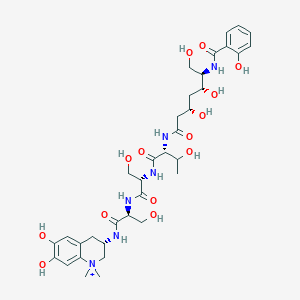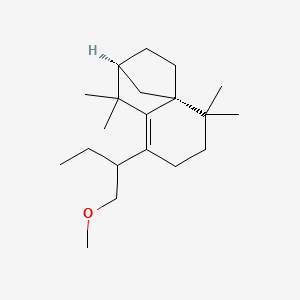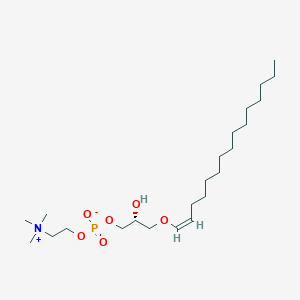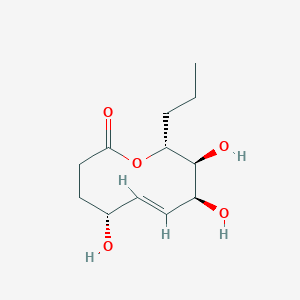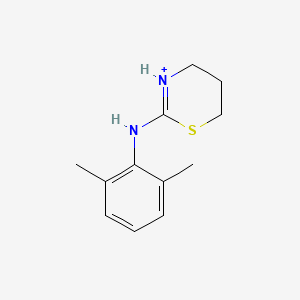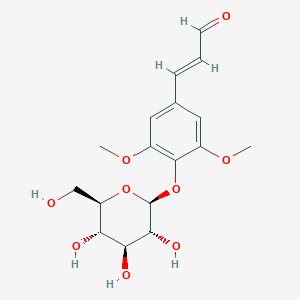
Sinapaldehyde glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-sinapaldehyde 4-O-beta-D-glucopyranoside is a beta-D-glucoside resulting from the formal condensation of the phenolic hydroxy group of (E)-sinapaldehyde with beta-D-glucose. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative, a dimethoxybenzene and a member of cinnamaldehydes. It derives from an (E)-sinapaldehyde.
Wissenschaftliche Forschungsanwendungen
Pigment Synthesis
Sinapaldehyde glucoside has been utilized in synthesizing new pigments. For instance, a study demonstrated the synthesis of a bluish pigment from the reaction of methylpyranomalvidin-3-glucoside with sinapaldehyde, indicating potential applications in colorant development and industrial pigment production (Oliveira, Mateus, & Freitas, 2011).
Phytochemistry and Plant Analysis
Sinapaldehyde glucoside has been identified in various plants, such as Eleutherococcus senticosus. Its isolation and identification can contribute to the understanding of plant chemistry and potential pharmacological applications (Slacanin, Marston, Hostettmann, Guédon, & Abbe, 1991).
Food Industry Applications
In the food industry, sinapaldehyde glucoside has been studied for its role in the browning process of fresh-cut lettuce. Targeted metabolomics analysis identified it as a biomarker negatively correlated with browning, suggesting its utility in improving the quality of fresh produce (García, Gil, & Tomás-Barberán, 2019).
Understanding Lignin Synthesis
Research involving sinapaldehyde glucoside also extends to understanding lignin synthesis in plants. Its role in the formation of sinapyl alcohol-4-O-glucoside, potentially leading to syringyl units in lignins, has been explored, which is crucial for understanding plant biology and potential industrial applications (Lim et al., 2001).
Antimicrobial and Anti-Tumor Properties
Sinapaldehyde glucoside, as part of the glucosinolate family, has been studied for its potential therapeutic applications. Glucosinolates like sinigrin, after being converted into bioactive forms, have demonstrated antimicrobial and anti-tumor properties, indicating potential medical applications (Melrose, 2019).
Eigenschaften
Produktname |
Sinapaldehyde glucoside |
|---|---|
Molekularformel |
C17H22O9 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |
InChI |
InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 |
InChI-Schlüssel |
OYTCTPHTVUEGCL-GCPOEHJPSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C=O |
SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



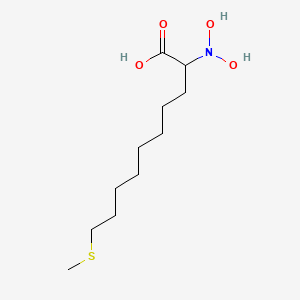
![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)



